molecular formula C13H26N2O B5181281 N-(1-isopropyl-4-piperidinyl)-3-methylbutanamide

N-(1-isopropyl-4-piperidinyl)-3-methylbutanamide

Cat. No. B5181281
M. Wt: 226.36 g/mol
InChI Key: VZVDEMGMTNWLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-4-piperidinyl)-3-methylbutanamide, commonly known as SGT-151, is a synthetic cannabinoid that belongs to the class of indazole carboxamides. It has gained popularity in recent years due to its potent psychoactive effects and its potential applications in scientific research. SGT-151 is a research chemical that is not intended for human consumption and is only used in laboratory settings for research purposes.

Mechanism of Action

SGT-151 binds to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This system plays a critical role in regulating various physiological processes, including mood, appetite, and pain perception. When SGT-151 binds to these receptors, it activates them and produces a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects
SGT-151 has been shown to produce a range of biochemical and physiological effects in the body. These effects include increased heart rate, blood pressure, and body temperature, as well as altered perception and mood. SGT-151 has also been shown to have neurotoxic effects in some studies, which highlights the importance of careful handling and use in laboratory settings.

Advantages and Limitations for Lab Experiments

One advantage of using SGT-151 in laboratory experiments is its potent agonistic effects on the CB1 and CB2 receptors, which can help researchers better understand the role of these receptors in the body. However, one limitation is its potential neurotoxic effects, which can make it challenging to use in certain studies. Additionally, as a research chemical, SGT-151 is not intended for human consumption and should only be used in laboratory settings by trained professionals.

Future Directions

There are several future directions for research on SGT-151, including further studies on its effects on the endocannabinoid system and its potential applications in treating various medical conditions. Additionally, more research is needed to better understand the potential neurotoxic effects of SGT-151 and how they can be mitigated in laboratory settings. As synthetic cannabinoids continue to gain popularity, it is essential to continue researching their effects and potential applications in scientific research.

Synthesis Methods

SGT-151 can be synthesized through several methods, including the reaction of 5F-CUMYL-P7AICA with 3-methylbutanoyl chloride in the presence of a strong base. Another method involves the reaction of 5F-CUMYL-P7AICA with isobutyryl chloride in the presence of a strong base. Both methods require careful handling and should only be performed by trained professionals in a laboratory setting.

Scientific Research Applications

SGT-151 has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have potent agonistic effects on the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. SGT-151 has also been used to study the effects of synthetic cannabinoids on the central nervous system, including their potential to induce psychoactive effects.

properties

IUPAC Name

3-methyl-N-(1-propan-2-ylpiperidin-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-10(2)9-13(16)14-12-5-7-15(8-6-12)11(3)4/h10-12H,5-9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVDEMGMTNWLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1CCN(CC1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide

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